molecular formula C23H25N5O3 B3011028 (1-(4-ethylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone CAS No. 1251581-51-7

(1-(4-ethylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone

Cat. No.: B3011028
CAS No.: 1251581-51-7
M. Wt: 419.485
InChI Key: LSYZBQKOQZLWHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1-(4-ethylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone is a useful research compound. Its molecular formula is C23H25N5O3 and its molecular weight is 419.485. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

Research demonstrates the potential of compounds similar to (1-(4-ethylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone in antimicrobial applications. For instance, Singh et al. (2021) synthesized novel oxazin analogs of Thio-4-azaspiro[4.5]decan-3-one exhibiting moderate to good antimicrobial activity against various microbes (Singh et al., 2021). Kumar et al. (2012) also reported the synthesis of methanones with antimicrobial properties, suggesting a similar potential for the compound (Kumar et al., 2012).

Antagonist Activity in Receptors

Jungheim et al. (2006) explored pyridine metallation chemistry to produce compounds showing NK-1 antagonist activity, indicating a potential application for the compound of interest in receptor antagonist research (Jungheim et al., 2006).

Potential in HIV Treatment

Watson et al. (2005) discussed a compound, 873140, as a potent noncompetitive allosteric antagonist of the CCR5 receptor with implications for HIV-1 treatment, suggesting a similar research direction for the compound (Watson et al., 2005).

Anticancer and Antidiabetic Applications

Flefel et al. (2019) synthesized spirothiazolidine analogs, showing significant anticancer and antidiabetic activities, providing a basis for similar applications of the compound (Flefel et al., 2019).

Antifungal and Anticonvulsant Properties

Rajasekaran et al. (2006) synthesized novel benzo[d][1,2,3]triazoles with moderate antifungal activity and excellent anticonvulsant activity, suggesting potential areas of research for the compound of interest (Rajasekaran et al., 2006).

Properties

IUPAC Name

1,4-dioxa-8-azaspiro[4.5]decan-8-yl-[1-(4-ethylphenyl)-5-pyridin-3-yltriazol-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O3/c1-2-17-5-7-19(8-6-17)28-21(18-4-3-11-24-16-18)20(25-26-28)22(29)27-12-9-23(10-13-27)30-14-15-31-23/h3-8,11,16H,2,9-10,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSYZBQKOQZLWHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)N3CCC4(CC3)OCCO4)C5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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